LogP Reduction versus Bis-Phenylbutanamide Dimer — Favorable Lipophilicity for Membrane Permeability
N-Benzyl-2-phenylbutanamide (MW 253 g/mol) exhibits a calculated LogP of 3.09, which is substantially lower than that of its dimeric bis-amide analog N,N'-[1,4-phenylenebis(methylene)]bis(2-phenylbutanamide) (MW 429 g/mol, LogP 4.97). The benzyl substitution on a single amide nitrogen yields a ~1.88 log unit reduction in lipophilicity relative to the dimer, placing it in a more favorable range for oral bioavailability prediction under Lipinski's Rule of Five (LogP ≤5 preferred). [1] The target compound also possesses 4 rotatable bonds compared to 8 in the dimer, indicating reduced conformational entropy and potentially fewer off-target interactions.
| Evidence Dimension | Lipophilicity (calculated LogP) and Rotatable Bonds |
|---|---|
| Target Compound Data | LogP = 3.09; Rotatable Bonds = 4; MW = 253 g/mol; tPSA = 29.1 Ų |
| Comparator Or Baseline | N,N'-[1,4-phenylenebis(methylene)]bis(2-phenylbutanamide): LogP = 4.97; Rotatable Bonds = 8; MW = 429 g/mol; tPSA = 58.2 Ų |
| Quantified Difference | ΔLogP = -1.88 (38% lower); ΔMW = -176 g/mol (41% lower); ΔRotatable Bonds = -4 (50% fewer) |
| Conditions | Calculated physicochemical parameters from Hit2Lead/ChemBridge screening compound database using same algorithmic method |
Why This Matters
Lower LogP (3.09 vs 4.97) improves predicted aqueous solubility and reduces non-specific membrane accumulation risk, making this compound a more tractable starting point for lead optimization campaigns.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
